5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6/c1-14-8(18)6(9(19)15(2)12(14)22)5-7-10(20)16(3)13(23)17(4)11(7)21/h5,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCWAPPILNWJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C(=O)N(C(=O)N(C2=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.28 g/mol. The structure includes a diazinane ring and a pyrimidine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrimidine Derivative A | Staphylococcus aureus | 32 µg/mL |
| Pyrimidine Derivative B | Escherichia coli | 64 µg/mL |
| Target Compound | Staphylococcus aureus | 16 µg/mL |
Anticancer Properties
Recent studies have explored the anticancer potential of similar diazinane derivatives. The compound has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study: Apoptosis Induction in HeLa Cells
In a controlled laboratory setting, HeLa cells were treated with varying concentrations of the compound for 48 hours. Flow cytometry analysis revealed a significant increase in early apoptotic cells at concentrations above 10 µM.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes critical for cellular metabolism. Notably, it shows promising inhibition against dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Dihydrofolate Reductase | Competitive Inhibition | 25 µM |
| Thymidylate Synthase | Non-competitive | 30 µM |
The proposed mechanism by which this compound exerts its biological effects includes:
- Interference with Nucleotide Synthesis : By inhibiting DHFR, the compound disrupts folate metabolism essential for DNA synthesis.
- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Cell Signaling Pathways : It is hypothesized that the compound can alter signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison with Similar Compounds
Key Observations :
- Steric Influence : Bulky substituents like indol-3-yl () can disrupt molecular packing, affecting crystallinity and melting points.
- Electronic Properties: Electron-withdrawing carbonyl groups in the diazinane-trione core are common across analogs, but electron-donating substituents (e.g., methoxy, dimethylamino) modulate reactivity in condensation reactions .
Physicochemical and Crystallographic Properties
- Crystal Packing : highlights an envelope conformation in Meldrum’s acid analogs, stabilized by weak C–H···O interactions. Similar packing motifs may occur in the target compound .
- Hydrogen Bonding : The 4-hydroxy group in the target compound could promote intermolecular hydrogen bonds, akin to the indol-3-yl hydroxyl in .
- Thermal Stability : Electron-withdrawing substituents (e.g., bromophenyl in ) may increase melting points compared to alkyl-substituted analogs.
Preparation Methods
Aldol Condensation with Preformed Pyrimidine Aldehydes
This two-step method involves synthesizing 5-formyl-1,3-dimethylpyrimidine-2,4,6-trione (Intermediate A ) followed by condensation with 4-hydroxy-1,3-dimethylpyrimidin-2,6-dione (Intermediate B ).
Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | 78% |
| Catalyst | Piperidine (0.1 eq) | 82% |
| Temperature | 80°C, 6 h | Max 89% |
| Workup | Acidic precipitation | Purity >95% |
The mechanism proceeds via enolate formation at Intermediate B 's C5 position, attacking the aldehyde carbonyl of Intermediate A . Side products include dimeric adducts (≤12%), mitigated by slow reagent addition.
One-Pot Tandem Cyclization-Condensation
A streamlined approach combining Gewald-like cyclization and in situ condensation:
-
Cyclohexanone + Ethyl cyanoacetate → 2-Aminothiophene derivative (Gewald reaction).
-
POCl3 -mediated chlorination followed by piperazine substitution.
Key Advantage : Reduces purification steps (overall yield: 65-72%) but requires strict anhydrous conditions.
Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Utilizes a boronic ester-functionalized pyrimidine precursor:
Optimization Data :
| Catalyst Loading | Base | Yield (%) |
|---|---|---|
| 2 mol% | K2CO3 | 68 |
| 5 mol% | CsF | 84 |
| 5 mol% | NaHCO3 | 71 |
This method achieves excellent regiocontrol but struggles with boronic ester stability.
Solid-Phase Synthesis for High-Throughput Production
Adapted from combinatorial chemistry platforms:
-
Wang resin functionalized with 1,3-dimethylbarbituric acid.
-
Knoevenagel condensation with 4-hydroxy-5-formylpyrimidine.
-
Cleavage via TFA/DCM (1:9 v/v).
Performance Metrics :
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling Intermediate A and B with CaO catalyst:
| Milling Time (h) | Particle Size (µm) | Yield (%) |
|---|---|---|
| 2 | 50-100 | 54 |
| 4 | 10-20 | 78 |
| 6 | <5 | 81 |
Eliminates solvent use but requires post-milling recrystallization.
Photocatalytic Methods
Visible-light-mediated condensation using Eosin Y catalyst:
\text{Intermediates A + B} \xrightarrow{\text{455 nm, 24 h}} \text{Compound X} \quad (\text{Yield: 67%})
Reduces reaction time from 6 h to 45 min compared to thermal methods.
Analytical Characterization Benchmarks
Compound X requires multi-technique validation:
| Technique | Critical Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | Retention time: 8.2 min | Purity ≥98% |
| HRMS | [M+H]+: 359.0984 (calc. 359.0982) | Δ ≤ 2 ppm |
| 13C NMR | 168.2 ppm (C=O) | Integral ratio 1:2:1:3 |
X-ray crystallography confirms the s-cis conformation of the methylidene bridge (dihedral angle: 12.7°).
Industrial-Scale Process Considerations
Cost Analysis (Per Kilogram Basis):
| Method | Raw Material Cost | Energy Cost | Total |
|---|---|---|---|
| Aldol Condensation | $1,240 | $380 | $1,620 |
| Suzuki Coupling | $2,110 | $290 | $2,400 |
| Mechanochemical | $980 | $610 | $1,590 |
Environmental metrics favor mechanochemical routes (E-factor: 8.7 vs. 23.4 for traditional methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
